

Application Notes and Protocols for 4-Methylmorpholin-2-one

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Compound of Interest

Compound Name: 4-Methylmorpholin-2-one

Cat. No.: B176364

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Introduction: Situating 4-Methylmorpholin-2-one in Modern Chemistry

4-Methylmorpholin-2-one is a heterocyclic compound featuring a morpholine ring with a ketone at the 2-position and a methyl group on the nitrogen atom. As a substituted lactam, it represents a unique scaffold that diverges significantly from its more commonly known relative, 4-methylmorpholine, which is a tertiary amine widely used as a base and catalyst.^[1] The morpholin-2-one core is a structural motif found in various biologically active molecules, making its derivatives, including the N-methylated version, valuable building blocks for researchers in medicinal chemistry and drug development.^{[2][3]}

This guide provides a comprehensive overview of the known synthetic protocols for **4-Methylmorpholin-2-one** and explores its potential reactivity based on the established chemistry of the morpholin-2-one scaffold. The protocols are designed for researchers and scientists, emphasizing the causality behind experimental choices and providing a framework for further investigation and application.

Physicochemical Properties

A summary of the key physicochemical properties for **4-Methylmorpholin-2-one** is provided below. It is noteworthy that experimental data such as melting and boiling points are not widely reported in publicly available literature, reflecting the compound's status as a specialized research chemical rather than a bulk commodity.

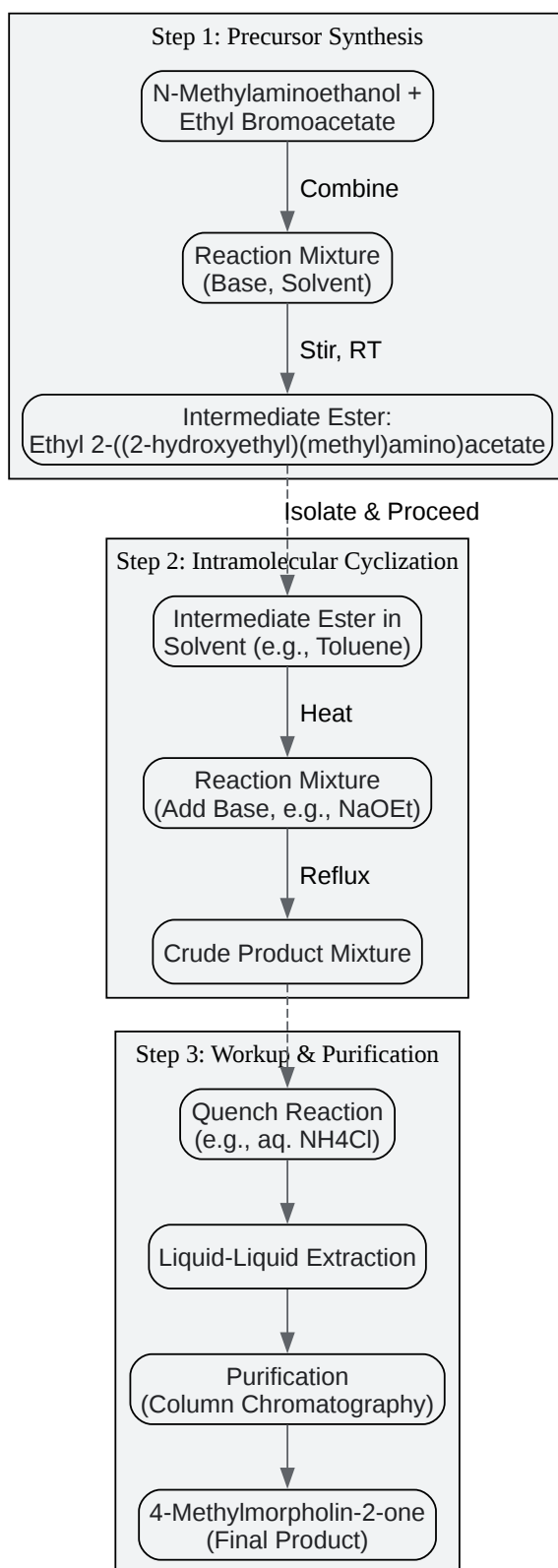
Property	Value	Source
Molecular Formula	C ₅ H ₉ NO ₂	[4]
Molecular Weight	115.13 g/mol	[4]
Melting Point	Not Available	[4]
Boiling Point	Not Available	[4]
Density	Not Available	[4]

Core Synthetic Protocol: Synthesis of 4-Methylmorpholin-2-one

The primary reaction protocol available for **4-Methylmorpholin-2-one** is its synthesis. The established method involves the intramolecular cyclization of a suitable precursor. A representative and chemically robust approach, based on established syntheses of related morpholin-2-ones, proceeds via the intramolecular hydroamination/lactonization of an N-substituted amino alcohol derivative.[5][6]

The causality behind this strategy lies in a two-step process from a primary amine (N-methylaminoethanol). First, an N-alkylation with an acetic acid equivalent (like ethyl bromoacetate) forms the acyclic ester precursor. Second, a base- or acid-catalyzed intramolecular cyclization occurs where the hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring.

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of **4-Methylmorpholin-2-one**.

Detailed Step-by-Step Methodology

Materials:

- N-Methylaminoethanol
- Ethyl bromoacetate
- Potassium carbonate (K_2CO_3) or similar non-nucleophilic base
- Sodium ethoxide (NaOEt) or other suitable base for cyclization
- Anhydrous acetonitrile (CH_3CN) or Tetrahydrofuran (THF) for Step 1
- Anhydrous Toluene or Ethanol for Step 2
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Protocol:

Part A: Synthesis of Intermediate Ester (Ethyl 2-((2-hydroxyethyl)(methyl)amino)acetate)

- To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add N-methylaminoethanol (1.0 eq).
- Dissolve the starting material in anhydrous acetonitrile or THF.
- Add finely ground potassium carbonate (1.5 eq) to the solution.
- Cool the mixture in an ice bath (0 °C).

- Add ethyl bromoacetate (1.1 eq) dropwise via a syringe over 20-30 minutes to control any exotherm.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude intermediate ester. This intermediate can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Part B: Intramolecular Cyclization

- Dissolve the crude intermediate ester from Part A in anhydrous toluene.
- Add a catalytic amount of a suitable base, such as sodium ethoxide (0.1 - 0.2 eq).
- Heat the mixture to reflux (approx. 110 °C for toluene) for 4-8 hours. Monitor the formation of the product by TLC or GC-MS.
- Cool the reaction mixture to room temperature.

Part C: Workup and Purification

- Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude **4-Methylmorpholin-2-one**.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

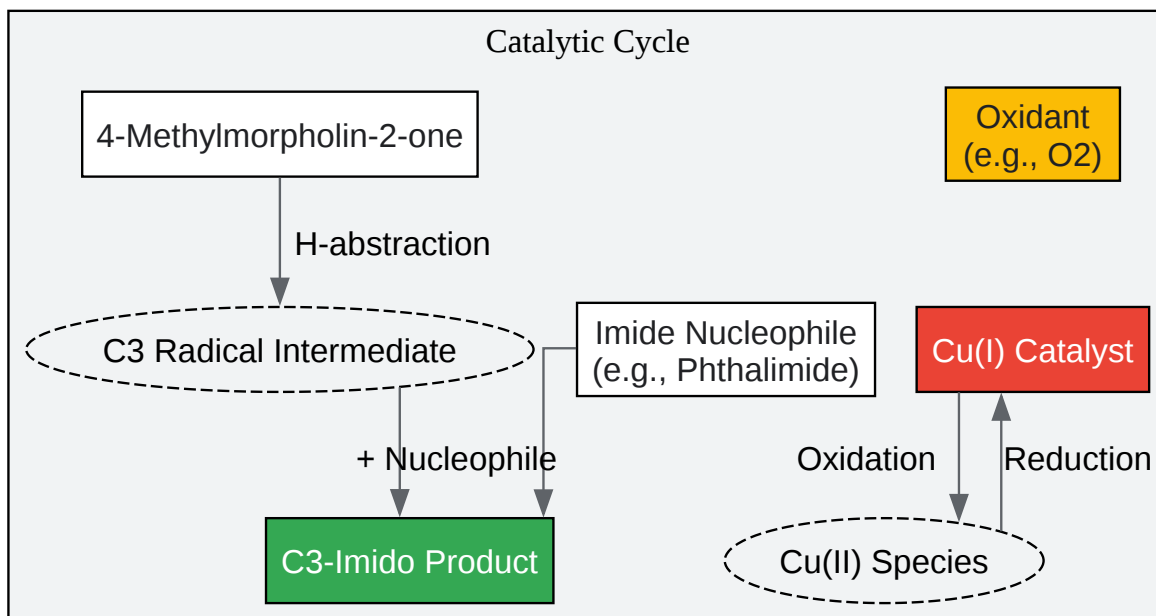
Potential Reaction Protocols of 4-Methylmorpholin-2-one

While specific, documented reaction protocols for **4-Methylmorpholin-2-one** are scarce, its chemical structure—a cyclic lactam—allows for the prediction of several key transformations. The following protocols are based on the known reactivity of the broader morpholin-2-one class of compounds.^{[2][7]}

Protocol 1: C3-Position Functionalization via Cross-Dehydrogenative Coupling (CDC)

The carbon atom alpha to the carbonyl group (C3) is susceptible to functionalization. Copper-catalyzed CDC reactions provide a modern, atom-economical method to form C-N bonds at this position without requiring pre-functionalization.^[2] This protocol describes a representative reaction with an imide nucleophile.

Causality: The mechanism involves the generation of a radical or related reactive species at the C3 position, facilitated by a copper catalyst and an oxidant. This intermediate is then trapped by a nucleophile (e.g., an imide) to form the new C-N bond. Acetic acid is often used as an additive to facilitate the catalytic cycle.^[2]



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Caption: Generalized mechanism for C3-functionalization.

Methodology:

- In a reaction vial, combine **4-Methylmorpholin-2-one** (1.0 eq), the desired imide (e.g., phthalimide, 1.2 eq), copper(I) chloride (CuCl, 0.1 eq), and acetic acid (0.2 eq).
- Add a suitable solvent, such as 1,2-dichloroethane or acetonitrile.
- Seal the vial and heat the mixture to 60-80 °C.
- Introduce an oxidant, typically by stirring the reaction under an atmosphere of oxygen (balloon) or by using a chemical oxidant.
- Stir for 12-24 hours, monitoring by TLC.
- After cooling, dilute the mixture with an organic solvent and wash with water and brine.

- Dry the organic phase, concentrate, and purify by column chromatography to isolate the C3-functionalized product.[\[2\]](#)

Protocol 2: Reduction of the Lactam to 4-Methylmorpholine

The amide carbonyl of the lactam can be fully reduced to a methylene group using a powerful reducing agent like lithium aluminum hydride (LiAlH_4), yielding the corresponding cyclic amine, 4-methylmorpholine.

Causality: The hydride from LiAlH_4 acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. A complex series of steps involving coordination to the aluminum species and subsequent hydride transfers ultimately replaces the carbonyl oxygen with two hydrogen atoms.

Methodology:

- To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH_4 (approx. 2.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
- Cool the suspension to 0 °C in an ice bath.
- Dissolve **4-Methylmorpholin-2-one** (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH_4 suspension via an addition funnel.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.
- Cool the reaction back to 0 °C and carefully quench the excess LiAlH_4 by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Stir the resulting granular precipitate vigorously for 1 hour.
- Filter the solid and wash thoroughly with the ether solvent.

- Combine the filtrate and washings, dry over an anhydrous drying agent, and remove the solvent by distillation to yield 4-methylmorpholine.

Protocol 3: Nucleophilic Ring-Opening (Hydrolysis)

Lactams can undergo nucleophilic ring-opening reactions under either acidic or basic conditions.^[7] This protocol outlines a representative basic hydrolysis.

Causality: Under basic conditions, a hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate cleaves the amide C-N bond, and after an acid-base workup, yields the ring-opened carboxylate salt, which upon acidification gives the free amino acid.

Methodology:

- Dissolve **4-Methylmorpholin-2-one** (1.0 eq) in a mixture of water and a co-solvent like ethanol.
- Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq).
- Heat the mixture to reflux for 6-18 hours until TLC analysis shows the disappearance of the starting material.
- Cool the reaction to room temperature and acidify carefully with aqueous HCl until the pH is ~1-2.
- Extract the resulting aqueous solution with an appropriate organic solvent (e.g., ethyl acetate) to isolate the ring-opened product, N-(2-hydroxyethyl)-N-methylglycine.

Summary of Protocols

Protocol	Key Reagents	Conditions	Expected Outcome
Synthesis	N-Methylaminoethanol, Ethyl bromoacetate, Base (K_2CO_3 , $NaOEt$)	Multi-step; RT then Reflux	4-Methylmorpholin-2-one
C3-Functionalization	Imide, $CuCl$, Oxidant (O_2)	60-80 °C, 12-24 h	C3-substituted product
Lactam Reduction	Lithium aluminum hydride ($LiAlH_4$)	0 °C to Reflux	4-Methylmorpholine
Ring-Opening	Strong Base ($NaOH$) or Acid (HCl)	Reflux, 6-18 h	N-(2-hydroxyethyl)-N-methylglycine

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **4-Methylmorpholin-2-one** is not widely available, standard laboratory precautions for handling novel organic compounds should be strictly followed.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated fume hood.
- **Incompatible Materials:** Based on its lactam structure, avoid strong oxidizing agents, strong acids, and strong bases except under controlled reaction conditions.
- **Disposal:** Dispose of chemical waste according to institutional and local regulations.

Given the structural similarity to other morpholine derivatives, one should be prepared for potential hazards such as skin and eye irritation.

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